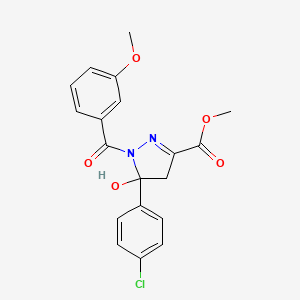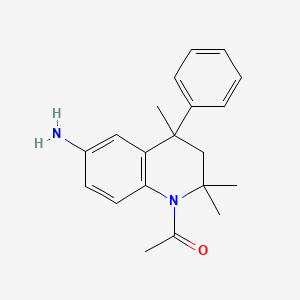![molecular formula C27H29NO2 B4986051 3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)
3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a synthetic compound used in scientific research. It is a member of the amide family of compounds and is commonly referred to as DPP. DPP has been studied extensively for its potential applications in the fields of medicine, pharmacology, and biochemistry.
作用機序
The mechanism of action of DPP is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of drugs. DPP has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, DPP may increase the bioavailability and efficacy of certain drugs.
Biochemical and Physiological Effects:
DPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DPP can inhibit the activity of cytochrome P450 enzymes and reduce the production of inflammatory cytokines. In vivo studies have shown that DPP can reduce inflammation and pain in animal models of arthritis and asthma.
実験室実験の利点と制限
One advantage of using DPP in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and the effects of drug interactions. However, one limitation of using DPP is its potential toxicity. DPP has been shown to be toxic to certain cell types at high concentrations, and care must be taken when handling and using this compound in lab experiments.
将来の方向性
There are many potential future directions for research involving DPP. One area of interest is the development of DPP-based drug delivery systems. DPP has been shown to be an effective inhibitor of cytochrome P450 enzymes, and this property could be used to improve the bioavailability and efficacy of certain drugs. Another area of interest is the investigation of the structure and function of enzymes using DPP as a tool. DPP has been shown to be a useful tool for studying protein-ligand interactions and could be used to investigate the structure and function of enzymes involved in a variety of biological processes.
合成法
The synthesis of DPP involves the reaction of 3,3-diphenylpropionic acid with 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form DPP. The synthesis of DPP is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
DPP has been studied extensively for its potential applications in various scientific fields. In the field of medicine, DPP has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as arthritis and asthma. In pharmacology, DPP has been studied for its potential as a drug delivery agent and for its ability to inhibit enzymes involved in the metabolism of drugs. In biochemistry, DPP has been used as a tool to study protein-ligand interactions and to investigate the structure and function of enzymes.
特性
IUPAC Name |
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMWOFMNIGIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![1-ethyl-4-[3-(4-methoxyphenyl)-1-methylpropyl]piperazine](/img/structure/B4986000.png)

![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)
![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)


![(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4986060.png)